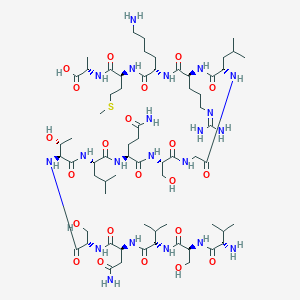

SARS Protease Substrate

Description

Overview of SARS-CoV-2 Viral Proteases: Main Protease (Mpro/3CLpro) and Papain-like Protease (PLpro)

Upon entering a host cell, the SARS-CoV-2 genomic RNA is translated into two large polyproteins, pp1a and pp1ab. mdpi.commdpi.com These polyproteins are precursors that must be processed to release the individual NSPs required to form the viral replication and transcription complex. nih.govbiorxiv.org This critical processing is carried out by the virus's own proteases.

The Main Protease (Mpro/3CLpro) , encoded by the nsp5 gene, is a cysteine protease that is responsible for the majority of the proteolytic cleavages. frontiersin.orgwikipedia.org It cleaves the polyproteins at 11 distinct sites, releasing NSPs 4 through 16. rsc.orgfrontiersin.org Mpro functions as a homodimer, with each protomer consisting of three domains. frontiersin.orgmdpi.com The active site, located in a cleft between domains I and II, contains a catalytic dyad of cysteine and histidine residues. rsc.orgmdpi.com

The Papain-like Protease (PLpro) is a domain within the larger non-structural protein 3 (nsp3). rsc.orgnih.gov PLpro is also a cysteine protease and is responsible for cleaving the N-terminal end of the polyprotein, releasing nsp1, nsp2, and nsp3. mdpi.combiorxiv.org Beyond its role in polyprotein processing, PLpro exhibits deubiquitinating and deISGylating activities, which help the virus evade the host's innate immune response by removing ubiquitin and interferon-stimulated gene 15 (ISG15) from host proteins. mdpi.comnih.govarchivesofmedicalscience.com

Critical Roles of Proteolytic Processing in SARS-CoV-2 Replication and Pathogenesis

The proteolytic processing of the viral polyproteins by Mpro and PLpro is an indispensable step in the SARS-CoV-2 replication cycle. mdpi.comfrontiersin.orgmdpi.com The cleavage of pp1a and pp1ab releases a suite of NSPs that assemble into the replicase-transcriptase complex (RTC). nih.govmdpi.com This complex is responsible for replicating the viral RNA genome and transcribing subgenomic RNAs that are then translated into the viral structural and accessory proteins. rsc.org

Inhibition of either Mpro or PLpro activity would halt the viral life cycle, making these proteases prime targets for the development of antiviral drugs. frontiersin.orgnih.gov The essential nature of this proteolytic processing underscores its critical role in viral replication and, consequently, in the pathogenesis of COVID-19. mdpi.comfrontiersin.orgmdpi.com

Significance of Substrate Specificity in Viral Polyprotein Maturation and Host Interaction

The precise and ordered cleavage of the viral polyproteins is crucial for the proper assembly and function of the replication machinery. nih.govacs.org This precision is governed by the substrate specificity of Mpro and PLpro.

Mpro recognizes a specific consensus sequence, typically Leu-Gln↓(Ser, Ala, Gly), where the arrow indicates the cleavage site. frontiersin.org This high degree of specificity ensures that the polyprotein is cleaved at the correct locations to produce functional NSPs. acs.orgpnas.org The substrate recognition site of Mpro is highly conserved among coronaviruses but differs from that of human proteases, making it an attractive target for selective inhibitors. acs.org

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H119N21O22S/c1-30(2)23-40(57(100)78-37(16-14-21-73-66(71)72)55(98)77-36(15-12-13-20-67)54(97)80-39(19-22-110-11)53(96)75-34(9)65(108)109)76-48(94)26-74-52(95)43(27-88)83-56(99)38(17-18-46(68)92)79-58(101)41(24-31(3)4)81-64(107)51(35(10)91)87-61(104)44(28-89)84-59(102)42(25-47(69)93)82-63(106)50(33(7)8)86-60(103)45(29-90)85-62(105)49(70)32(5)6/h30-45,49-51,88-91H,12-29,67,70H2,1-11H3,(H2,68,92)(H2,69,93)(H,74,95)(H,75,96)(H,76,94)(H,77,98)(H,78,100)(H,79,101)(H,80,97)(H,81,107)(H,82,106)(H,83,99)(H,84,102)(H,85,105)(H,86,103)(H,87,104)(H,108,109)(H4,71,72,73)/t34-,35+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,49-,50-,51-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAXWJVUQQAPFD-KZVXTNNVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H119N21O22S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746664 | |

| Record name | L-Valyl-L-seryl-L-valyl-L-asparaginyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-serylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-methionyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1590.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587886-51-9 | |

| Record name | L-Valyl-L-seryl-L-valyl-L-asparaginyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-serylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-methionyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Viral Polyprotein Substrates and Cleavage Specificity of Sars Proteases

SARS-CoV-2 Main Protease (Mpro/3CLpro) Substrates

The SARS-CoV-2 Mpro is a cysteine protease that targets specific cleavage sites within the viral polyproteins. mdpi.comacs.org Its activity is vital for the viral life cycle, making it a prime target for antiviral drug development. researchgate.netnih.gov The protease recognizes and cleaves a specific consensus sequence, which is distinct from those recognized by human proteases, thereby reducing the potential for off-target effects of inhibitor drugs. nih.govfrontiersin.org

The SARS-CoV-2 genome encodes two large polyproteins, pp1a and pp1ab, which are translated from the viral RNA. portlandpress.com Mpro is responsible for cleaving these polyproteins at 11 distinct sites to release individual nsps (nsp4 through nsp16). sfu.camdpi.comresearchgate.net These cleavage events are essential for the maturation of the viral replication machinery. sfu.ca The cleavage sites are highly conserved among coronaviruses, suggesting a critical and conserved function. researchgate.net

Table 1: Mpro Cleavage Sites in SARS-CoV-2 Polyproteins

| Junction | P4 | P3 | P2 | P1 | P1' | P2' | P3' | P4' |

|---|---|---|---|---|---|---|---|---|

| nsp4/5 | Ala | Val | Leu | Gln | Ala | Gly | Phe | Arg |

| nsp5/6 | Ser | Gly | Phe | Gln | Ser | Ala | Leu | Glu |

| nsp6/7 | Val | Arg | Leu | Gln | Ala | Gly | Val | Phe |

| nsp7/8 | Ala | Thr | Leu | Gln | Ala | Gly | Thr | Ile |

| nsp8/9 | Ala | Ser | Leu | Gln | Asn | Asn | Leu | Lys |

| nsp9/10 | Thr | Leu | Leu | Gln | Ala | Ser | Thr | Lys |

| nsp10/12 | Ala | Val | Leu | Gln | Gly | Phe | Lys | Thr |

| nsp12/13 | Thr | Ser | Leu | Gln | Ala | His | Arg | Gly |

| nsp13/14 | Ser | Ala | Val | Gln | Ala | Ser | Thr | Pro |

| nsp14/15 | Asn | Ser | Phe | Gln | Val | Asp | Leu | Gln |

| nsp15/16 | Thr | Ser | Leu | Gln | Pro | Arg | Lys | Ala |

This table is a representation of the cleavage sites and may not be exhaustive. The exact sequences can have minor variations based on different studies.

The canonical cleavage motif for SARS-CoV-2 Mpro is characterized by a specific amino acid sequence at the cleavage junction. mdpi.com The most critical residue is a Glutamine (Gln) at the P1 position, which is almost absolutely conserved across all cleavage sites. sfu.caacs.org At the P2 position, there is a strong preference for a large hydrophobic residue, most commonly Leucine (B10760876) (Leu). mdpi.comportlandpress.comacs.org The P1' position, immediately following the cleavage site, typically accommodates small amino acids such as Serine (Ser), Alanine (Ala), or Glycine (B1666218) (Gly). mdpi.comresearchgate.netportlandpress.com This Leu-Gln↓(Ser/Ala/Gly) motif (where ↓ indicates the scissile bond) is a hallmark of Mpro substrates. nih.govfrontiersin.orgmdpi.com

The efficiency of Mpro cleavage is influenced by the amino acid residues occupying several positions around the scissile bond, which interact with corresponding subsites in the enzyme's active site.

P1 Position : The S1 subsite has a stringent requirement for Glutamine (Gln). acs.orgnih.gov The side chain of Gln forms crucial hydrogen bonds with residues like His163 and Glu166 within the S1 pocket, anchoring the substrate for catalysis. acs.org

P2 Position : The deep, hydrophobic S2 subsite accommodates a large hydrophobic residue at the P2 position, with a strong preference for Leucine (Leu). mdpi.comnih.gov

P1' Position : The S1' subsite shows a preference for small amino acids like Serine (Ser), Alanine (Ala), and Glycine (Gly). portlandpress.comacs.org This subsite is flexible and can contribute to the versatility of Mpro in recognizing different substrates. nih.gov

P3 and P4 Positions : The S3 and S4 subsites also contribute to substrate recognition and catalytic efficiency. The P4 position often prefers residues like Valine, Threonine, or Alanine, while the P3 position can accommodate a variety of residues. acs.orgnih.gov For instance, the S4 subsite is a smaller hydrophobic pocket that accommodates small side chains. nih.gov The interaction at these positions, while less stringent than at P1 and P2, helps to properly orient the substrate for efficient cleavage. nih.gov

The rate at which Mpro cleaves the different junctions in the polyproteins varies significantly, suggesting a regulated and ordered processing of nsps. nih.gov For example, the cleavage of the nsp4/5 junction is highly efficient. nih.gov In contrast, the nsp8/9 junction is cleaved relatively inefficiently. biorxiv.org This difference in cleavage efficiency is attributed to the specific amino acid sequences at the cleavage sites. The nsp8/9 junction has unique P1' and P2' residues (Asparagine) compared to other sites. biorxiv.org The less optimal residues at various positions, such as a Valine at P3 in the nsp8/9 junction compared to an Alanine in the nsp4/5 junction, can affect the positioning of the substrate in the active site and thus reduce catalytic efficiency. biorxiv.org This differential processing is thought to be important for the coordinated assembly of the viral replication complex. biorxiv.org

The ability of Mpro to recognize and cleave its specific substrates is rooted in the three-dimensional architecture of its active site.

The active site of SARS-CoV-2 Mpro is located in a cleft between two of its domains (Domain I and Domain II). mdpi.commdpi.com This site contains a catalytic dyad of Cysteine-145 and Histidine-41. mdpi.com The substrate-binding site is a series of pockets, or subsites, that accommodate the side chains of the substrate's amino acids.

S1 Pocket : This is a well-defined pocket that specifically recognizes the P1-Gln residue of the substrate. acs.org The side chain of Gln is anchored through hydrogen bonds with the backbone of His163 and the side chain of Glu166. acs.org

S2 Pocket : This is a deep, hydrophobic pocket that accommodates the large hydrophobic residue at the P2 position, typically Leu. nih.gov

S4 Pocket : This is another hydrophobic pocket, but it is smaller than the S2 pocket and thus prefers smaller hydrophobic residues at the P4 position. nih.govbiorxiv.org

The precise shape and chemical environment of these subsites are what dictate the stringent substrate specificity of the Mpro enzyme. nih.gov

Structural Basis of Mpro/3CLpro-Substrate Recognition for Viral Peptides

Conformational Changes in Substrates Upon Protease Binding

The interaction between a SARS protease and its substrate is a dynamic process that involves significant conformational adjustments in both molecules. Upon binding to the protease's active site, the substrate peptide undergoes a conformational change to fit within the binding pocket. nih.gov High-resolution structural studies of the SARS-CoV-2 main protease (Mpro) have revealed that the enzyme can recognize substrate sequences up to 10 residues long. nih.gov However, the most critical interactions and conformational changes are localized to the residues immediately surrounding the cleavage site.

Molecular dynamics simulations have shown that flexible loops surrounding the active site of Mpro can adopt open, intermediate, and closed conformations. biorxiv.org The binding of a substrate favors a closed conformation, which brings the catalytic dyad residues, Cys145 and His41, into a catalytically competent orientation. biorxiv.orgbiorxiv.org This induced-fit mechanism ensures that the protease is activated only upon productive substrate binding. biorxiv.org For instance, the binding of the conserved P1-Gln residue in the S1 subsite is crucial for activating the catalytic dyad and ensuring the selective cleavage at the correct position within the viral polyprotein. biorxiv.org Substitution of this key residue can lead to significant conformational changes in the catalytic dyad, rendering the enzyme inactive. biorxiv.org

Furthermore, the oxyanion loop of Mpro, which is involved in substrate recognition, exhibits flexibility and can adopt different conformations to accommodate various substrates. iucr.org This flexibility is particularly important for recognizing different residues at the P2' position of the substrate. iucr.org The binding of the substrate triggers a conformational switch in this loop, positioning it for a productive catalytic event. iucr.org

Intermolecular Interactions Driving Specificity (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The specificity of SARS proteases for their substrates is governed by a network of precise intermolecular interactions within the active site. These interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govpnas.org

For the SARS-CoV-2 main protease (Mpro), the S1 subsite is highly selective for a glutamine (Gln) residue at the P1 position of the substrate. nih.govpnas.org This specificity is achieved through a network of hydrogen bonds between the Gln side chain and residues His163 and Phe140 in the S1 pocket. biorxiv.orgpnas.org The S2 subsite is a deep hydrophobic pocket that preferentially accommodates hydrophobic residues like leucine (Leu), which is found at the P2 position in the majority of native substrates. pnas.org The interaction at this subsite is dominated by hydrophobic forces. pnas.org

The S4 subsite also contributes to substrate binding, often through hydrophobic interactions. While the P3 position was initially thought to be less selective, structural studies have shown that residues like arginine or lysine (B10760008) at this position can form hydrogen bonds with the protease, enhancing inhibitor binding. pnas.org A precise hydrogen bonding network, sometimes mediated by conserved water molecules, stabilizes the bound substrate in the active site. nih.gov The catalytic His41 is stabilized by a network involving a conserved water molecule coordinated by Asp187 and His164. nih.gov These intricate interactions ensure high substrate specificity, which is a critical feature for the design of targeted antiviral drugs with minimal off-target effects. frontiersin.org

SARS-CoV-2 Papain-like Protease (PLpro) Substrates

The SARS-CoV-2 papain-like protease (PLpro) is another essential viral enzyme that plays a dual role in the viral life cycle. It is responsible for the proteolytic processing of the N-terminal region of the viral polyprotein and also exhibits deubiquitinating and deISGylating activities, which help the virus evade the host's innate immune response. mdpi.commdpi.com

Identification of Specific Cleavage Sites in Viral Polyproteins (nsp1/nsp2, nsp2/nsp3, nsp3/nsp4)

PLpro is responsible for cleaving the viral polyproteins pp1a and pp1ab at three specific sites, leading to the release of non-structural proteins 1, 2, and 3 (nsp1, nsp2, and nsp3). mdpi.comnih.gov These cleavage events occur at the junctions between nsp1 and nsp2, nsp2 and nsp3, and nsp3 and nsp4. mdpi.comnih.gov The precise cleavage at these sites is essential for the subsequent assembly of the viral replication-transcription complex. The identification of these cleavage sites has been confirmed through sequence alignments with other coronaviruses and experimental studies. acs.org

Table 1: SARS-CoV-2 PLpro Cleavage Sites in Viral Polyproteins

| Cleavage Site | P4 | P3 | P2 | P1 | P1' |

| nsp1/nsp2 | Leu | Asn | Gly | Gly | Ala |

| nsp2/nsp3 | Leu | Asn | Gly | Gly | Ala |

| nsp3/nsp4 | Leu | Asn | Gly | Gly | Lys |

| Data sourced from multiple studies. mdpi.com |

Characterization of Conserved Cleavage Motifs (e.g., Leu-X-Gly-Gly at P4-P1)

A defining feature of PLpro substrates is a conserved cleavage motif. The primary recognition sequence for SARS-CoV-2 PLpro is characterized by a Leu-X-Gly-Gly (LXGG) motif at the P4 to P1 positions, where 'X' can be an amino acid such as Lys, Arg, or Asn. mdpi.commdpi.com The cleavage occurs after the second glycine (Gly) residue at the P1 position. This motif is highly conserved among SARS-CoV-2, SARS-CoV, and MERS-CoV. mdpi.com

While the LXGG motif is the canonical recognition sequence, recent studies using proteome-derived peptide libraries have revealed a secondary preference for basic amino acids, particularly arginine (Arg) or lysine (Lys), at the P1 position. biorxiv.org This suggests an expanded substrate recognition repertoire for PLpro, which could have implications for understanding its interactions with host cell proteins. biorxiv.org The requirement for glycine at the P1 and P2 positions is strict, creating a confined active site region. mdpi.com In contrast, the P3 position shows more flexibility. mdpi.combiorxiv.org

Structural Basis of PLpro-Substrate Recognition for Viral Peptides

The structural basis for PLpro's recognition of its viral peptide substrates lies in the architecture of its active site, which is composed of several subsites (S1-S4) that accommodate the corresponding substrate residues (P1-P4). The PLpro catalytic domain adopts a "thumb-palm-fingers" structure. mdpi.com

The S1 and S2 subsites are narrow and highly specific for glycine residues, forming a constrained region that limits access to the active site. mdpi.comfrontiersin.org The P1 and P2 glycine residues of the substrate interact with the protease through polar interactions, including hydrogen bonds with G271 and G163, and van der Waals contacts with L163 and Y164. frontiersin.org The S3 and S4 subsites are more solvent-exposed and can accommodate larger, more diverse side chains. mdpi.comfrontiersin.org The P4 leucine residue, for instance, fits into a hydrophobic pocket lined by residues P248 and P249. frontiersin.org

A flexible loop, known as the BL2 loop (residues 267-272), acts as a gatekeeper to the active site, regulating substrate access. mdpi.com The conformation of this loop can change depending on whether a ligand is bound. mdpi.com The recognition of larger substrates, such as those containing ubiquitin or ISG15, involves additional binding sites beyond the S1-S4 pockets, designated as SUb1 and SUb2, which interact with the ubiquitin-like domains of these substrates. biorxiv.orgplos.org This multi-site binding mechanism enhances the affinity and specificity of PLpro for these larger substrates. plos.org

Host Protein Substrates and Their Implications in Viral Pathogenesis

SARS-CoV-2 Main Protease (Mpro/3CLpro) Host Substrates

The identification and characterization of host proteins cleaved by Mpro provide crucial insights into the molecular mechanisms of COVID-19 pathogenesis.

Researchers have employed a combination of advanced experimental and computational methods to systematically identify human proteins that are substrates of the SARS-CoV-2 Mpro.

A primary experimental approach for identifying protease substrates is N-terminomics , which focuses on identifying the new N-termini of proteins that are generated after cleavage. acs.orgnih.gov A specific and powerful N-terminomics technique used in this context is Subtiligase N-terminomics . acs.orgnih.gov This method involves adding active recombinant SARS-CoV-2 Mpro to human cell lysates, such as those from A549 lung cells or Jurkat T-cells. acs.orgnih.govnih.gov The newly created N-termini from cleaved proteins are then specifically labeled with a biotinylated peptide ester using the enzyme subtiligase. acs.orgnih.gov This biotin (B1667282) tag allows for the enrichment of the cleaved protein fragments, which can then be identified by mass spectrometry. nih.govnih.gov

Using subtiligase-mediated N-terminomics, researchers have identified hundreds of potential host protein substrates for SARS-CoV-2 Mpro. acs.orgresearchgate.netacs.org For example, one study identified 191 putative substrates in human cell lysates. acs.org Another N-terminomics method, known as terminal amine isotopic labeling of substrates (TAILS), has also been successfully used to identify Mpro substrates in various human cell lines. acs.org

In parallel with experimental approaches, computational prediction algorithms have been instrumental in identifying potential Mpro cleavage sites within the human proteome. frontiersin.orgbiorxiv.org These algorithms often leverage the known cleavage site specificity of the protease. frontiersin.org For instance, the NetCorona 1.0 web server, originally designed for the SARS-CoV Mpro, has been adapted for SARS-CoV-2 due to the high sequence similarity (96%) between the two proteases. frontiersin.orgnih.gov Another tool, 3CLP, is an online server specifically for predicting coronavirus 3CLpro cleavage sites. nih.govmdpi.com

These predictive tools work by scanning protein sequences for motifs that are likely to be recognized and cleaved by Mpro. mdpi.comasm.org However, computational predictions require experimental validation to confirm that the cleavage actually occurs. biorxiv.orgnih.gov This is often done through in vitro cleavage assays using recombinant proteins containing the predicted target sequences. nih.govresearchgate.net The resulting cleavage products are then analyzed by methods like mass spectrometry to confirm the exact cleavage site. nih.govmdpi.com This combined approach of computational prediction followed by experimental validation has been successful in identifying and confirming numerous host substrates of SARS-CoV-2 Mpro. biorxiv.orgnih.govresearchgate.net

The cleavage of host proteins by SARS-CoV-2 Mpro has been shown to disrupt a wide array of crucial cellular processes and signaling pathways. This interference is a key aspect of the virus's strategy to create a favorable environment for its replication and to evade the host's defense mechanisms. acs.orgnih.gov

Key biological processes impacted by Mpro-mediated cleavage include:

Innate Immune Response: Mpro targets several proteins involved in the innate immune system, which is the body's first line of defense against viral infections. news-medical.netmdpi.com This includes proteins that are part of the interferon signaling pathway, which is critical for establishing an antiviral state in cells. mdpi.commdpi.com

Transcription and Translation: The virus hijacks the host's machinery for protein synthesis. Mpro has been found to cleave host proteins that are essential for the transcription of host genes and the translation of host messenger RNAs (mRNAs). acs.orgnih.gov This can lead to a shutdown of host protein synthesis, freeing up resources for the production of viral proteins. acs.orgnih.gov

Apoptosis and Autophagy: These are processes of programmed cell death that can be triggered by viral infection as a host defense mechanism. Mpro can cleave proteins involved in these pathways, potentially to prevent the premature death of the host cell and ensure sufficient time for viral replication. nih.gov

Cytoskeletal Organization: The cytoskeleton provides structural support to the cell and is involved in various processes, including intracellular transport. The cleavage of cytoskeletal components can disrupt these functions.

A primary strategy of SARS-CoV-2 is to evade the host's innate immune response, and the Mpro plays a central role in this process. news-medical.netmdpi.com The cleavage of specific host proteins by Mpro directly interferes with the signaling pathways that lead to the production of antiviral molecules like interferons (IFNs). mdpi.commdpi.com

One of the key targets of Mpro in the immune system is the NF-κB signaling pathway . news-medical.net This pathway is crucial for inducing the expression of pro-inflammatory cytokines and IFNs. Mpro has been shown to cleave NEMO (NF-κB Essential Modulator), a critical component of this pathway. news-medical.netmdpi.com The cleavage of NEMO disrupts the activation of NF-κB, thereby dampening the host's antiviral response. news-medical.net

Mpro also targets other proteins in the innate immune system. For example, it has been reported to cleave TAB1, a protein involved in the activation of inflammatory responses, and NLRP12, a protein that regulates inflammation. nih.govnih.gov By cleaving these proteins, Mpro can modulate the host's inflammatory response to the infection. nih.gov Furthermore, some studies suggest that Mpro can interfere with the function of RIG-I, a key sensor of viral RNA in the cytoplasm, and MAVS, an adaptor protein essential for RIG-I-mediated signaling. mdpi.comsemanticscholar.org

The multi-pronged attack of Mpro on various components of the innate immune system highlights its importance as a key viral factor in overcoming host defenses.

Detailed studies have identified several specific host proteins that are cleaved by SARS-CoV-2 Mpro, revealing the functional consequences of these cleavage events.

FAS-Associated Factor 1 (FAF1): FAF1 is known to be a positive regulator of the type I interferon signaling pathway. Its cleavage by Mpro would therefore contribute to the suppression of the host's antiviral response. researchgate.net

RNA Polymerase II-Associated Protein 1 (RPAP1): RPAP1 is crucial for connecting RNA polymerase II to gene-enhancer elements, thereby promoting transcription. nih.gov Mpro-mediated cleavage of RPAP1 is thought to be a mechanism by which the virus diverts the host's transcriptional machinery from producing host proteins to producing viral components. acs.orgnih.gov

Melanoma-Associated Antigen D2 (MAGED2): MAGED2 has been identified as a restriction factor that inhibits SARS-CoV-2 infection. asm.orgnih.govresearchgate.net It achieves this by interacting with the viral nucleocapsid (N) protein in an RNA-dependent manner, which disrupts the interaction between the N protein and the viral genome, thus inhibiting viral replication. asm.orgnih.govresearchgate.net SARS-CoV-2 Mpro cleaves MAGED2 at a specific site (Gln-263). asm.orgnih.govresearchgate.net This cleavage causes the N-terminal portion of MAGED2 to translocate to the nucleus, rendering the truncated protein unable to suppress viral replication. asm.orgnih.govresearchgate.net The cleavage of MAGED2 by Mpro appears to be a conserved mechanism among coronaviruses. asm.orgnih.gov

Hippo Pathway Components: The Hippo signaling pathway is involved in regulating various cellular processes, including cell proliferation, apoptosis, and immune responses. nih.govplos.org SARS-CoV-2 Mpro has been found to cleave several components of this pathway, including the transcriptional co-activator YAP1 and the kinase MAP4K5. acs.orgnih.gov The cleavage of MAP4K5 has been shown to inactivate its kinase activity. researchgate.net By targeting multiple components of the Hippo pathway, SARS-CoV-2 can potentially manipulate these fundamental cellular processes to its advantage. nih.gov

Table of Identified Host Substrates of SARS-CoV-2 Mpro and their Functions

| Host Substrate | Function | Consequence of Cleavage |

|---|---|---|

| FAF1 | Positive regulator of type I interferon signaling researchgate.net | Suppression of antiviral response researchgate.net |

| RPAP1 | Bridges RNA polymerase II with gene-enhancer elements nih.gov | Diversion of host transcription machinery for viral use acs.orgnih.gov |

| MAGED2 | Inhibits viral replication by disrupting N protein-viral genome interaction asm.orgnih.govresearchgate.net | Abrogation of antiviral activity, promoting viral replication asm.orgnih.govresearchgate.net |

| YAP1 | Transcriptional co-activator in the Hippo pathway acs.orgnih.gov | Manipulation of cell proliferation, apoptosis, and immune response nih.gov |

| MAP4K5 | Kinase in the Hippo pathway acs.orgnih.gov | Inactivation of kinase activity, disruption of Hippo signaling researchgate.net |

| NEMO | Essential modulator of NF-κB signaling news-medical.netmdpi.com | Disruption of innate immune response and interferon production news-medical.net |

| TAB1 | TAK1 binding protein involved in inflammatory response nih.govnih.govnih.gov | Decreased cytokine production nih.gov |

| NLRP12 | Regulator of inflammation nih.govnih.gov | Modulation of inflammatory response nih.gov |

Experimental Methodologies (e.g., N-terminomics, Subtiligase N-terminomics)

Mechanistic Insights into Mpro/3CLpro-Mediated Host Immune Evasion

SARS-CoV-2 Papain-like Protease (PLpro) Host Substrates

The papain-like protease (PLpro) of SARS-CoV-2 is a multifunctional enzyme crucial for viral replication and a key player in the virus's strategy to evade the host's innate immune response. nih.gov Beyond its role in processing the viral polyprotein, PLpro targets host proteins, specifically by cleaving ubiquitin and the ubiquitin-like protein, interferon-stimulated gene 15 (ISG15), from cellular substrates. biorxiv.orgnih.gov This activity disrupts critical signaling pathways that are essential for a robust antiviral defense.

Deubiquitinating (DUB) Activity and Ubiquitin Substrate Specificity

SARS-CoV-2 PLpro exhibits deubiquitinating (DUB) activity, removing ubiquitin molecules from host proteins. asm.org This function is a common viral strategy to interfere with the host's cellular processes, many of which are regulated by ubiquitination. mdpi.com While both SARS-CoV and SARS-CoV-2 PLpro possess DUB activity, they show distinct preferences for their substrates. nih.gov SARS-CoV-2 PLpro demonstrates a notable preference for cleaving ISG15 over ubiquitin chains, a reversal of the preference seen in its SARS-CoV counterpart. nih.govnih.gov

Research indicates that SARS-CoV-2 PLpro, similar to SARS-CoV PLpro, displays a significant preference for cleaving K48-linked ubiquitin chains over K63-linked chains. nih.govresearchgate.netresearchgate.netasm.org K48-linked polyubiquitination is a canonical signal for proteasomal degradation of proteins, while K63-linked chains are typically involved in non-degradative signaling pathways, including those that activate innate immunity. nih.gov The ability of PLpro to target K48-linked chains suggests a mechanism to interfere with host protein turnover and potentially stabilize proteins that may benefit the virus. Some studies have shown that while SARS-CoV-2 PLpro can cleave K48-linked chains, its activity in this regard is diminished compared to SARS-CoV PLpro. biorxiv.org Conversely, other research suggests that SARS-CoV-2 PLpro can efficiently reduce K63-ubiquitination of key signaling molecules in the RIG-I-like receptor (RLR) pathway, thereby suppressing the production of type I interferons. frontiersin.org The efficient cleavage of K48-linked chains by SARS-CoV PLpro often results in the accumulation of di-ubiquitin (Ub2) as a primary product, indicating a potential for product inhibition. researchgate.netasm.org

The specificity of PLpro for its ubiquitin substrates is determined by distinct binding sites on the enzyme. biorxiv.org Two key ubiquitin-binding subsites, designated SUb1 and SUb2, have been identified. biorxiv.orgnih.gov The SUb1 site, located within the palm, fingers, and thumb subdomains, is primarily responsible for recognizing a single ubiquitin molecule or the C-terminal domain of ISG15. mdpi.com The SUb2 site, situated near the thumb domain, plays a crucial role in binding polyubiquitin (B1169507) chains, particularly the distal ubiquitin unit in a di-ubiquitin substrate. nih.govmdpi.com The higher affinity of PLpro for K48-linked di-ubiquitin and ISG15 is attributed to a bivalent binding mechanism where two ubiquitin-like domains bind to the enzyme. nih.govrcsb.org The distal ubiquitin-like domain interacts with a "ridge" region within the SUb2 site. nih.govplos.org Mutations in this ridge region have been shown to reduce the enzyme's ability to hydrolyze ISG15 and to be inhibited by K48-linked di-ubiquitin, while retaining its basic viral protease activity. nih.govrcsb.org The preference of SARS-CoV-2 PLpro for ISG15 is influenced by the S1 ubiquitin-binding site, whereas the S2 binding site contributes to K48-linked chain specificity and cleavage efficiency. embopress.org

Preference for Specific Ubiquitin Linkage Types (e.g., K48-linked vs. K63-linked)

DeISGylating Activity and ISG15 Substrate Specificity

A defining characteristic of SARS-CoV-2 PLpro is its potent deISGylating activity, which involves the removal of ISG15 from host proteins. nih.gov ISG15 is an interferon-stimulated gene product that plays a critical role in the antiviral immune response. biorxiv.org SARS-CoV-2 PLpro shows a marked preference for ISG15 over ubiquitin substrates, a feature that distinguishes it from the PLpro of the original SARS-CoV. nih.govcorevih-bretagne.fr This preferential cleavage of ISG15 is a key strategy employed by SARS-CoV-2 to dismantle the host's antiviral defenses. nih.gov

The high affinity and specificity of SARS-CoV-2 PLpro for ISG15 are attributed to a "dual domain" recognition mechanism. biorxiv.orgscienceopen.comnih.gov ISG15 is composed of two tandem ubiquitin-like (UBL) domains. scienceopen.com Structural studies, including crystal structures of PLpro in complex with ISG15, have revealed that PLpro engages both of these UBL domains for effective binding and cleavage. biorxiv.orgscienceopen.comnih.gov This dual recognition is a key determinant of substrate selectivity, driving the preference for ISG15 over single ubiquitin molecules or even di-ubiquitin chains, where the interaction is often dominated by a single domain. biorxiv.org

Functional Impact of PLpro-Mediated Deubiquitination and DeISGylation on Host Antiviral Responses

The deubiquitinating and, particularly, the deISGylating activities of SARS-CoV-2 PLpro have profound consequences for the host's ability to mount an effective antiviral response. nih.govmdpi.com By removing ubiquitin and ISG15 from host proteins, PLpro effectively dismantles critical innate immune signaling pathways. nih.govnih.gov

A primary target of this disruption is the type I interferon (IFN) pathway. nih.gov PLpro has been shown to suppress the activation of the IFNB1 promoter, which is responsible for producing IFN-β. nih.gov This is achieved, in part, by cleaving ISG15 from key signaling molecules like Interferon Responsive Factor 3 (IRF3). nih.govnih.gov The removal of ISG15 from IRF3 attenuates type I interferon responses, thereby weakening the host's primary defense against viral infections. nih.govtandfonline.com Furthermore, PLpro can inhibit the NF-κB signaling pathway, another crucial component of the innate immune response, by cleaving ubiquitin chains from upstream regulators. nih.gov

Methodologies for Substrate Identification and Characterization in Sars Protease Research

In Vitro Biochemical Approaches

In vitro biochemical methods provide a controlled environment to study the direct interaction between the SARS protease and its potential substrates. These approaches are crucial for detailed kinetic analysis and for validating hits from larger-scale screens.

Peptide Cleavage Assays (e.g., HPLC-based Analysis)

High-Performance Liquid Chromatography (HPLC)-based analysis is a classic and reliable method for monitoring the cleavage of peptide substrates by SARS protease. In this approach, a synthetic peptide corresponding to a potential cleavage site is incubated with the purified enzyme. The reaction mixture is then subjected to HPLC, which separates the uncleaved substrate from the cleavage products. By quantifying the peak areas of the substrate and products over time, the rate of the enzymatic reaction can be determined.

This method was utilized to characterize the enzyme expressed in Escherichia coli by monitoring the formation of products from 11 different peptide substrates that represent potential cleavage sites within the SARS viral genome. capes.gov.br The best substrate identified through this method was TSAVLQSGFRK-NH2, which exhibited a kcat/Km of 10.6 mM⁻¹ min⁻¹. nih.gov However, a significant drawback of this technique is its relatively low throughput and the requirement for micromolar concentrations of the enzyme due to its propensity to dissociate into an inactive monomer at lower concentrations. capes.gov.brnih.gov

Purified triSpike proteins from the SARS-CoV were effectively cleaved in vitro by airway proteases like trypsin, plasmin, and TMPRSS11a. plos.org HPLC and amino acid sequencing identified two arginine residues, R667 and R797, as potential cleavage sites. plos.org

Fluorogenic Substrate Assays

Fluorogenic substrate assays offer a more sensitive and higher-throughput alternative to HPLC-based methods. These assays utilize synthetic peptides that have been modified with a fluorophore and a quencher. Cleavage of the peptide by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence that can be monitored in real-time.

Förster Resonance Energy Transfer (FRET) Assays

Förster Resonance Energy Transfer (FRET) is a widely used principle in fluorogenic assays for SARS protease. nih.govnih.gov In a typical FRET assay, a peptide substrate is synthesized with a donor fluorophore and an acceptor quencher molecule at its ends. nih.govmdpi.com When the peptide is intact, the quencher absorbs the energy emitted by the fluorophore, resulting in low fluorescence. mdpi.com Upon cleavage by the protease, the fluorophore and quencher are separated, leading to a detectable increase in fluorescence. nih.gov This method is highly sensitive, allowing for the detection of enzyme activity at sub-nanomolar protein concentrations, which is a significant advantage over HPLC-based assays. nih.gov

Several FRET pairs have been employed in SARS protease research, including Edans/Dabcyl and Abz/DNP. nih.govnih.gov For instance, a fluorogenic substrate with an Edans/Dabcyl pair, Dabcyl-KTSAVLQSGFRKME-Edans, was used to characterize the SARS main protease, yielding a Km value of 17 μM and a kcat value of 1.9 s⁻¹. nih.gov This represented a significant improvement in kinetic parameters compared to those obtained from HPLC assays. nih.gov Another study utilized a FRET peptide with an Abz and DNP pair to screen for inhibitors. nih.gov

An improved FRET substrate based on 5-carboxyfluorescein (B1664652) (FAM) has also been developed. nih.gov This FAM-based substrate offers higher brightness and is less susceptible to interference and false positives due to its green-shifted absorption and emission spectra, making it well-suited for high-throughput screening (HTS). nih.gov

| FRET Substrate | Fluorophore/Quencher | Application | Reference |

| Dabcyl-KTSAVLQSGFRKME-Edans | Edans/Dabcyl | Characterization of SARS main protease | nih.gov |

| Abz-SAVLQSGFRK-DNP | Abz/DNP | Screening for anti-SARS-CoV 3CL protease drugs | nih.gov |

| nsp4–5-FAM | FAM/DABCYL | Improved HTS assay for SARS-CoV-2 Mpro | nih.gov |

| Dabcyl-FTLRGG/APTKV-Edans | Edans/Dabcyl | Enzymatic assays for SARS-CoV-2 PLpro | acs.org |

Rhodamine-conjugated Substrates for Enhanced Sensitivity

To further enhance the sensitivity of fluorogenic assays, substrates conjugated with rhodamine dyes have been developed. Rhodamine 110-based substrates, such as (Ala-Arg-Leu-Gln-NH)2-Rhodamine, have been shown to be highly sensitive for detecting SARS-CoV main proteinase activity, with the ability to detect enzyme activity at low picomolar concentrations. nih.gov The cleavage of one of the two amide bonds adjacent to the rhodamine moiety leads to a significant increase in fluorescence intensity. nih.gov

A notable example is the LGSAVLQ-Rh110-dP substrate, which is derived from a naturally occurring cleavage site for SARS-CoV-2 3CLpro. rndsystems.com Cleavage of this substrate releases Rhodamine 110, which can be monitored with excitation and emission wavelengths of 485 nm and 535 nm, respectively. rndsystems.com These rhodamine-based substrates offer a better signal-to-noise ratio and produce less interference in screening assays compared to some FRET substrates, leading to higher sensitivity and requiring lower substrate amounts. biosyntan.de

| Rhodamine Substrate | Sequence | Application | Reference |

| (Ala-Arg-Leu-Gln-NH)2-Rhodamine | ARLQ | Characterization of SARS-CoV main proteinase dimer | nih.gov |

| LGSAVLQ-Rh110-dP | LGSAVLQ | Measuring 3CL protease activity of coronaviruses | rndsystems.com |

Recombinant Protein Cleavage Assays

While peptide-based assays are valuable for kinetic studies, they may not fully represent the context of a full-length protein substrate. Recombinant protein cleavage assays involve expressing and purifying a potential full-length protein substrate and then incubating it with the SARS protease. The cleavage of the recombinant protein can be analyzed by methods such as SDS-PAGE and Western blotting.

This approach has been used to identify host cell substrates of the SARS-CoV-2 Mpro and PLpro. acs.org In one study, active recombinant SARS-CoV-2 Mpro and PLpro were added to human cell lysates, and the resulting cleavage fragments were identified using mass spectrometry. acs.org Another study used in vitro cleavage assays with purified 3CLPro and commercially available recombinant protein targets to validate predictions from a computational algorithm. biorxiv.org The cleavage of these recombinant proteins was confirmed through analysis of the reaction products. biorxiv.org Additionally, studies have investigated the cleavage of bovine casein isoforms by SARS-CoV-2 Mpro, revealing that only β-casein is a substrate. mdpi.com

High-Throughput Screening (HTS) Techniques for Substrate Profiling

High-throughput screening (HTS) techniques are essential for rapidly profiling the substrate specificity of SARS protease against large libraries of peptides or for screening potential inhibitors. nih.gov These methods are typically based on the fluorogenic assays described above, adapted for automated, multi-well plate formats. nih.govmdpi.com

FRET-based assays are particularly well-suited for HTS due to their sensitivity and real-time readout. nih.govmdpi.com For example, a FRET-based HTS assay was established to screen a library of a thousand existing drugs for inhibitors of the SARS-CoV 3CL protease. nih.gov Similarly, an improved 5-carboxyfluorescein-based FRET substrate was developed specifically for HTS applications, offering reduced susceptibility to interference and false positives. nih.gov

In addition to inhibitor screening, HTS can be used to profile the substrate preferences of the protease. By screening a library of diverse peptide sequences, the optimal cleavage motifs for the SARS protease can be determined. This information is invaluable for the design of specific substrates and inhibitors.

A study developed a FRET-based HTS assay using the CFP-3C-ISG15-YFP substrate to screen for inhibitors of the SARS-CoV-2 papain-like protease (PLpro). mdpi.com This assay was used to screen the NCI Diversity Set VI library containing 1584 compounds. mdpi.com Computational methods, often referred to as high-throughput virtual screening, have also been employed to screen vast libraries of over one million compounds to identify potential inhibitors of the SARS-CoV-2 main protease. mdpi.com

| HTS Technique | Substrate Type | Purpose | Reference |

| FRET-based assay | FRET peptide (Abz-SAVLQSGFRK-DNP) | Inhibitor screening | nih.gov |

| 5-Carboxyfluorescein-based FRET assay | nsp4–5-FAM | Improved inhibitor screening | nih.gov |

| FRET-based assay | CFP-3C-ISG15-YFP | Inhibitor screening for PLpro | mdpi.com |

| High-Throughput Virtual Screening | Digital compound libraries | Inhibitor discovery | mdpi.com |

Mass Spectrometry-based N-terminomics for Global Substrate Mapping

Structural Biology Techniques

X-ray crystallography is a cornerstone technique for visualizing the three-dimensional structures of macromolecules at atomic resolution. In the study of SARS proteases, it has provided invaluable snapshots of how these enzymes recognize and bind to their substrates. researchgate.netornl.gov Obtaining a crystal structure of a protease in complex with its natural, cleavable substrate is challenging due to the rapid nature of catalysis. To overcome this, researchers often employ a catalytically inactive mutant of the protease, such as the C145A mutant of SARS-CoV-2 Mpro, where the active site cysteine is replaced with a non-reactive alanine. ornl.govresearchgate.net This mutation allows the substrate to bind in the active site without being cleaved, trapping the enzyme-substrate (Michaelis-like) complex for crystallization. ornl.govnih.gov

Using this approach, numerous crystal structures of SARS-CoV-2 Mpro in complex with peptides corresponding to its 11 viral polyprotein cleavage sites have been determined. researchgate.netnih.gov These structures reveal in detail the interactions governing substrate specificity. For example, they show how the S1 subsite accommodates the conserved P1-Glutamine residue and how the S2 subsite shows plasticity to bind P2 residues like Leucine (B10760876), Phenylalanine, or Valine. researchgate.netornl.gov Furthermore, structures have been solved that capture the enzyme bound to the product of cleavage (protease-product complex) or trapped as a covalent acyl-enzyme intermediate with the wild-type enzyme. researchgate.netresearchgate.netnih.gov

These crystallographic studies provide a direct, comparative characterization of the mechanistic steps of catalysis and highlight the remarkable plasticity of the protease's active site to accommodate a diverse set of substrates. researchgate.netnih.gov The structural data are crucial for understanding the basis of substrate recognition and are fundamental for structure-based drug design efforts aimed at developing potent and specific antiviral inhibitors. nih.govnih.gov

Table 2: Representative PDB Entries for SARS-CoV-2 Mpro-Substrate/Product Complexes

| PDB ID | Description | Resolution (Å) | Reference |

| 7N89 | Mpro C145A mutant in complex with nsp4/nsp5 octapeptide substrate | 2.00 | nih.goviucr.orgiucr.org |

| 7JOY | Mpro C145A mutant in complex with its C-terminal autoprocessing site (product-like) | 1.95 | researchgate.net |

| 7KHP | Wild-type Mpro in an acyl-enzyme intermediate state with its C-terminal site | 1.95 | researchgate.net |

| 6YVA | PLpro C111S mutant in complex with a ubiquitin-like substrate | 2.70 | mdpi.com |

PDB: Protein Data Bank

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions in solution, providing information that is complementary to static crystal structures. nih.gov For SARS-CoV-2 protease research, NMR has been used to study the conformation of the protease, monitor the binding of substrates and inhibitors, and perform fragment-based screening. nih.govresearchgate.netdiva-portal.org

Techniques such as Saturation Transfer Difference (STD-NMR) and 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are particularly useful. researchgate.net STD-NMR can identify which parts of a substrate or ligand are in close contact with the protease, while HSQC experiments monitor changes in the chemical environment of specific atoms within the protease upon substrate binding. researchgate.netresearchgate.net By tracking these chemical shift perturbations, researchers can map the substrate-binding site on the protein's surface and characterize the strength and specificity of the interaction. researchgate.net

NMR studies have been crucial in deciphering the complex interplay between the protease's dimerization, its active site flexibility, and substrate binding. nih.govresearchgate.net For instance, NMR has been used to study the interaction of Mpro with various peptide substrates, revealing site-specific interactions and allosteric communications between the two active sites of the homodimer. researchgate.netresearchgate.net This information on the dynamic nature of the protease-substrate complex is vital for a complete understanding of its function and for developing inhibitors that target not only the active site but also allosteric sites. researchgate.netbiorxiv.org

X-ray Crystallography of Protease-Substrate/Product Complexes

Computational and Bioinformatics Methodologies

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are essential tools for investigating protease-substrate interactions at a molecular level. mdpi.comarabjchem.org Molecular docking predicts the preferred binding mode and affinity of a substrate or inhibitor within the protease's active site. acs.orgmdpi.com This process involves computationally placing the ligand into the binding site in many different orientations and conformations and then scoring them based on how well they fit, providing a static picture of the likely interaction. acs.org

Molecular dynamics (MD) simulations extend this analysis by simulating the movements of atoms in the protease-substrate complex over time, typically on the nanosecond to microsecond scale. acs.org This provides a dynamic view of the interaction, revealing how the protein and substrate adapt to each other, the stability of the complex, and the key interactions (like hydrogen bonds and hydrophobic contacts) that maintain binding. mdpi.comarabjchem.org MD simulations can characterize the flexibility of different protein domains, the stability of the protomer-protomer interface in the active dimer, and conformational changes in the active site upon substrate binding. acs.org

In SARS-CoV-2 research, these computational workflows are widely used. Docking is often used to screen large libraries of compounds to identify potential inhibitors. acs.org The most promising candidates are then subjected to extensive MD simulations to validate their binding stability and interaction patterns. mdpi.commdpi.com By simulating enzyme-substrate complexes, researchers can gain insights into the molecular basis of substrate recognition and the catalytic mechanism, which complements experimental data from X-ray crystallography and NMR. ornl.govacs.org Parameters calculated from MD trajectories, such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energies (MM/PBSA), provide quantitative measures of complex stability and binding affinity. arabjchem.orgmdpi.com

Bioinformatics Analysis of Protease Cleavage Sites and Recognition Motifs

Bioinformatics analysis is a cornerstone in deciphering the substrate specificity of SARS proteases, particularly the main protease (Mpro or 3CLpro). By computationally analyzing viral and host protein sequences, researchers can identify conserved patterns that the protease recognizes for cleavage. This approach is critical for understanding viral polyprotein processing and the virus's interaction with host cell machinery. researchgate.net

The main protease is responsible for cleaving the viral polyproteins (pp1a and pp1ab) at 11 distinct sites to release functional non-structural proteins (nsps) required for viral replication. biorxiv.orgmdpi.com The analysis of these 11 autoproteolytic cleavage site sequences, along with identified host substrates, has led to the definition of a consensus recognition motif. frontiersin.org For SARS-CoV-2 Mpro, this motif is generally recognized as (L/F/M)-Q↓(S/A/G/N), where "↓" indicates the scissile bond. frontiersin.orgnih.gov This sequence highlights a strong preference for Glutamine (Gln) at the P1 position, a hydrophobic residue like Leucine (Leu), Phenylalanine (Phe), or Valine (Val) at the P2 position, and a small aliphatic amino acid such as Serine (Ser), Alanine (Ala), Glycine (B1666218) (Gly), or Asparagine (Asn) at the P1' position. frontiersin.orgnih.gov

While the P1, P2, and P1' residues are primary determinants of substrate specificity, residues at other positions also contribute to recognition and binding stability. frontiersin.org For instance, the P3 and P4 positions often contain residues that enhance binding, and there is a noted preference for positively charged residues over negatively charged ones at the P3 and P3' positions. frontiersin.orgnih.gov Although Gln is the canonical residue at P1, studies have also identified non-canonical recognition of Methionine (Met) or Histidine (His) at this position, demonstrating some flexibility in the protease's active site. frontiersin.orgacs.org The Mpro active site exclusively binds the polyprotein through the recognition site, which spans from the P1 to P6 residues on one side of the cleavage site and from the P1' to P4' residues on the other. biorxiv.org

Structural bioinformatics plays a complementary role by analyzing the three-dimensional context of potential cleavage sites. Analysis of known substrate structures reveals that cleavage sites are typically located in accessible regions, such as loops or connections between α-helices and β-sheets, making them available to the protease. nih.gov The flexible nature of the Mpro active site region allows it to accommodate the various recognition sequences found across the different nsp cleavage junctions in the viral polyprotein. biorxiv.orgnih.gov

| Cleavage Site (nsp) | Sequence | Host Protein Substrate | Sequence |

|---|---|---|---|

| nsp4/5 | TSAVLQ↓SGFRK | NUP107 | ESVVLQ↓SGND |

| nsp5/6 | SGVLQSG | IMA4 (KPNA3) | KSTVLQ↓ANGG |

| nsp6/7 | ATLQVC | SEPT2 | GRELVQ↓SGNL |

| nsp7/8 | NRATL↓QAIAS | SEPT6 | GRLVLQ↓AGPA |

| nsp8/9 | SAVKL↓QNNEL | SEPT9 | GRLVLQ↓AGPA |

| nsp9/10 | ATVRLQ↓AGNA | HDAC2 | GSHMLQ↓AGNA |

| nsp10/11 | KTFPPQ | PAICS | GSRLLQ↓AGTL |

| nsp11/12 | PQGFLP | RNF20 | GSSVLQ↓SGPS |

| nsp12/13 | LRQWLP | TRMT1 | TKEVLQ↓SGFG |

| nsp13/14 | VRQAPP | ||

| nsp14/15 | LRQAC | ||

| nsp15/16 | FATLQS |

Table 1: This table displays a selection of known SARS-CoV-2 Mpro cleavage sites within the viral polyprotein and in identified human host proteins. The arrow (↓) indicates the cleavage position between the P1 and P1' residues. Data sourced from multiple studies. biorxiv.orgfrontiersin.orgbiorxiv.org

Predictive Modeling of Protease Substrate Specificity

Predictive modeling leverages computational algorithms to identify potential protease substrates on a large scale, significantly accelerating research beyond what is possible with experimental methods alone. nih.gov These models are trained on known cleavage site data to learn the sequence and structural features that define a substrate.

A common approach involves constructing predictive models of protease sequence specificity in the form of position-weight matrices (PWMs). asm.orgbiorxiv.org These models are built using extensive datasets of experimentally verified protease substrates, often sourced from comprehensive databases like MEROPS. asm.org For SARS-CoV-2, a widely used tool is NetCorona 1.0, a web server based on a neural network that was originally trained to predict cleavage sites for the SARS-CoV Mpro. researchgate.netfrontiersin.orgnih.gov Given that the Mpro of SARS-CoV-2 shares 96% sequence identity with that of SARS-CoV, NetCorona has been effectively repurposed for predicting substrates of the newer virus. frontiersin.orgnih.gov

The process of building these models involves several steps. First, known substrate sequences are collected to serve as a positive training set. nih.gov Features are then extracted from these sequences, which can include the amino acid identities at positions flanking the cleavage site, coevolutionary patterns, and chemical properties. frontiersin.org More advanced models integrate heterogeneous features, including not only the local amino acid sequence but also structural information like solvent accessibility, secondary structure, and native disorder. nih.govasm.org Machine learning algorithms, such as support vector machines (SVMs) or logistic regression, are then trained on this feature data to build a classifier capable of distinguishing between cleavage and non-cleavage sites. frontiersin.orgoup.com

These predictive models have been instrumental in scanning the entire human proteome to identify host proteins that could be targeted by SARS-CoV-2 Mpro. researchgate.net Such predictions help generate hypotheses about how the virus disrupts host cellular pathways, including those involved in the immune response, mRNA processing, and cytoskeleton organization. researchgate.net For example, computational screening identified potential Mpro cleavage sites in proteins like the nuclear pore subunit NUP107 and Importin subunit alpha-4 (IMA4), suggesting a mechanism by which the virus may interfere with nucleocytoplasmic trafficking to inhibit the host immune response. frontiersin.org However, it is noted that some experimentally confirmed substrates receive low prediction scores from existing tools, indicating that models can be improved by incorporating additional information, such as binding affinity or steric effects. frontiersin.org The integration of deep learning with sequence-based prediction and structural analysis is a promising avenue for enhancing the accuracy of these predictive models. frontiersin.orgnih.gov

| Prediction Tool/Method | Methodology | Primary Application in SARS Research | Reference |

|---|---|---|---|

| NetCorona 1.0 | Neural Network | Predicting putative Mpro cleavage sites in viral and host proteins. | researchgate.netfrontiersin.orgnih.gov |

| Position-Weight Matrices (PWMs) | Statistical Model | Constructing models of protease sequence specificity to scan for potential cleavage sites. | asm.orgbiorxiv.org |

| Machine Learning (e.g., SVM, Logistic Regression) | Algorithm-based Classification | Used in tools like PROSPERous and iProt-Sub to build robust classifiers for substrate prediction based on multiple features. | nih.govfrontiersin.orgoup.com |

| Comparative Molecular Field Analysis (CoMFA) | 3D-QSAR | Generated a predictive model for SARS-CoV 3C-like proteinase based on the hydrolysis activities of 34 peptide substrates. | nih.gov |

Table 2: This table summarizes various computational tools and methodologies used for predicting SARS protease substrate specificity, their underlying techniques, and their application in SARS research.

Compound and Protein Name Directory

| Name | Type |

| Alanine | Amino Acid |

| Asparagine | Amino Acid |

| Cysteine | Amino Acid |

| Glutamine | Amino Acid |

| Glycine | Amino Acid |

| Histidine | Amino Acid |

| Leucine | Amino Acid |

| Methionine | Amino Acid |

| Phenylalanine | Amino Acid |

| Serine | Amino Acid |

| Valine | Amino Acid |

| HDAC2 | Host Protein |

| IMA4 (KPNA3) | Host Protein |

| NUP107 | Host Protein |

| PAICS | Host Protein |

| RNF20 | Host Protein |

| SEPT2 | Host Protein |

| SEPT6 | Host Protein |

| SEPT9 | Host Protein |

| TRMT1 | Host Protein |

| 3CLpro (Mpro) | Viral Protease |

| nsp (non-structural protein) | Viral Protein |

| pp1a | Viral Polyprotein |

| pp1ab | Viral Polyprotein |

Evolutionary Aspects of Sars Protease Substrate Specificity

Comparative Analysis of Substrate Preferences Across Coronaviruses (e.g., SARS-CoV, SARS-CoV-2, MERS-CoV)

The main proteases of different coronaviruses, including SARS-CoV, SARS-CoV-2, and MERS-CoV, exhibit a remarkable degree of conservation in their substrate specificity, which is a direct reflection of the highly conserved nature of their cleavage sites within the viral polyproteins. nih.govanu.edu.au This conservation is crucial for the viability of the virus, as efficient and precise polyprotein processing is essential for the assembly of the viral replication machinery. nih.gov

High-resolution substrate specificity profiling has revealed that the substrate preferences of SARS-CoV Mpro and SARS-CoV-2 Mpro are virtually identical. nih.govacs.org Both enzymes show a strong preference for a Glutamine (Gln) residue at the P1 position of the substrate, which fits into the highly selective S1 subsite of the protease. acs.orgpnas.org The S1 pocket contains His163 and Glu166, which form hydrogen bonds with the P1 Gln side chain of the substrate. acs.org At the P2 position, there is a strong preference for Leucine (B10760876) (Leu), followed by other hydrophobic residues like Methionine (Met), Phenylalanine (Phe), and Valine (Val). nih.govacs.org The P4 position generally favors Valine. acs.org The P1' position, immediately following the cleavage site, typically accommodates small amino acids such as Alanine (Ala), Serine (Ser), or Glycine (B1666218) (Gly). acs.org

While SARS-CoV-2 Mpro and SARS-CoV Mpro share approximately 96% sequence identity and a high degree of structural similarity in their active sites, MERS-CoV Mpro is more distant, with about 50% sequence identity to SARS-CoV-2 Mpro. anu.edu.au Despite this, the substrate recognition profiles are very similar, particularly the pronounced preference for Gln at P1. anu.edu.au However, there are subtle differences. For instance, the S4 pocket of MERS-CoV Mpro is larger than that of SARS-CoV-2 Mpro, allowing it to accommodate bulkier amino acids at the P4 position. acs.org This difference in the S4 subsite may contribute to variations in inhibitor potency between the two proteases. acs.org

The conservation of substrate specificity is so pronounced that a peptide representing a cleavage site from one coronavirus can often be effectively cleaved by the main protease of another. microbiologyresearch.org This cross-reactivity underscores the fundamental similarities in the catalytic mechanisms and substrate binding pockets of coronavirus main proteases. microbiologyresearch.org

Table 1: Comparative Substrate Preferences of Coronavirus Main Proteases

| Substrate Position | SARS-CoV-2 Mpro Preference | SARS-CoV Mpro Preference | MERS-CoV Mpro Preference | Reference |

|---|---|---|---|---|

| P4 | Valine, Alanine | Valine | Accommodates bulkier residues (e.g., Tyrosine) in addition to smaller hydrophobic residues | acs.orgacs.org |

| P3 | Variable, Valine favored | Variable, Valine favored | Variable | acs.org |

| P2 | Strong preference for Leucine; also Met, Phe, Val | Strong preference for Leucine; also Met, Phe, Val | Leucine | nih.govacs.orgacs.org |

| P1 | Highly conserved Glutamine | Highly conserved Glutamine | Highly conserved Glutamine | anu.edu.auacs.orgpnas.org |

| P1' | Small residues (Ala, Ser, Gly) | Small residues (Ala, Ser, Gly) | Small residues (Ser, Ala) | anu.edu.auacs.org |

Impact of Protease Mutations on Substrate Recognition and Catalytic Efficiency

Mutations within the main protease can alter its structural and functional properties, including substrate recognition and catalytic efficiency. acs.org While the Mpro is relatively conserved, several mutations have been identified in circulating SARS-CoV-2 variants. nih.gov The impact of these mutations on the enzyme's function can vary significantly, from enhancing to decreasing its catalytic activity. acs.orgnih.gov

For example, the L50F mutation, located near the active site, results in a lower Michaelis constant (KM) and a slightly increased turnover number (kcat), leading to a 1.6-fold higher catalytic efficiency compared to the wild-type enzyme. acs.orgnih.gov This mutation is considered compensatory, as it can rescue the catalytic activity of other mutations that are detrimental to the enzyme's function, such as those conferring drug resistance. asm.org Conversely, mutations like E166V can severely reduce catalytic efficiency. asm.org The E166 residue is a key site for drug resistance mutations against inhibitors like nirmatrelvir (B3392351), and while substitutions at this position can decrease inhibitor potency, they also tend to impair the enzyme's natural function. asm.org

Other mutations, such as P132H found in the Omicron variant, have been shown to have a relatively minor effect on the protease's catalytic efficiency and its susceptibility to inhibitors. acs.orgnih.govnih.gov Studies on Mpro from various SARS-CoV-2 lineages have shown that while mutations exist, they often result in a catalytic competence similar to the wild-type enzyme, ensuring the virus's ability to replicate. nih.gov However, some mutations can induce structural changes that affect substrate binding and processing. The P108S mutation, for instance, caused a structural perturbation around the substrate-binding region, leading to lower enzymatic activity. acs.orgnih.gov

The interplay of mutations is also a significant factor. For instance, the L50F mutation can partially restore the catalytic efficiency of the drug-resistant E166V and E166A variants. asm.org This highlights the complex evolutionary pathways through which the virus can develop drug resistance while maintaining the functionality of its essential enzymes.

Table 2: Impact of Selected SARS-CoV-2 Mpro Mutations on Catalytic Efficiency

| Mutation | Effect on KM | Effect on kcat | Overall Catalytic Efficiency (kcat/KM) | Reference |

|---|---|---|---|---|

| L50F | Lower | Slightly increased | ~1.6-fold higher than wild-type | acs.orgnih.gov |

| E166V | - | Reduced | Severely reduced (only 6% of wild-type) | asm.org |

| E166A | - | Reduced | Reduced (15% of wild-type) | asm.org |

| E166V/L50F | - | Partially restored | Increased relative to E166V single mutant (11% of wild-type) | asm.org |

| E166A/L50F | - | Partially restored | Increased relative to E166A single mutant (38% of wild-type) | asm.org |

| P132H (Omicron) | Similar to wild-type | Similar to wild-type | Similar to wild-type | acs.orgnih.govnih.gov |

| A7T | - | - | Reduced 1.5-fold | acs.orgnih.gov |

Evolutionary Pressures and the Fine-Tuning of Substrate-Dependent Catalytic Parameters

The evolution of SARS protease substrate specificity is driven by a delicate balance of evolutionary pressures. On one hand, there is strong pressure to maintain the conserved cleavage sites in the polyprotein and, consequently, the substrate specificity of the Mpro to ensure efficient viral replication. nih.gov Any significant deviation in the protease's specificity would likely require compensatory mutations in the polyprotein cleavage sequences, making such changes evolutionarily less probable. nih.gov This explains the high degree of conservation observed across different coronaviruses. microbiologyresearch.org

On the other hand, the coronavirus lifecycle may select for finely tuned, substrate-dependent catalytic parameters. nih.govbiorxiv.orgresearchgate.net Not all 11 cleavage sites in the viral polyprotein are processed with the same efficiency. acs.org The relative rates of cleavage at these different sites are likely important for the temporal regulation of viral replication and assembly. nih.govacs.org

For instance, the cleavage site at the junction of nsp8 and nsp9 is processed inefficiently by Mpro. nih.govbiorxiv.org This particular substrate has unique residues at the P1' and P2' positions that are conserved among coronaviruses. nih.govbiorxiv.org The slow cleavage of this junction might be a selected trait necessary for the coordinated assembly of the RNA replication machinery. biorxiv.org This suggests that Mpro active site plasticity and substrate evolution can tune catalysis for specific biological purposes. nih.govbiorxiv.org The structure of Mpro bound to its substrates reveals that interactions on both sides of the scissile bond can influence the catalytic rate, allowing for this fine-tuning. nih.govbiorxiv.org

Furthermore, the emergence of drug resistance mutations is a direct consequence of evolutionary pressure exerted by antiviral therapies. elifesciences.org Mutations that reduce the binding affinity of inhibitors can provide a survival advantage to the virus. scielo.br However, these mutations often come at the cost of reduced catalytic efficiency, creating a fitness trade-off. asm.org The virus may then acquire compensatory mutations, like L50F, to restore enzymatic function, illustrating the dynamic and ongoing process of evolutionary fine-tuning. asm.org

Advanced Research Directions and Future Perspectives on Sars Protease Substrates

Discovery and Validation of Novel Host Protein Substrates and Cleavage Sites

The identification of host cell proteins cleaved by SARS-CoV-2 proteases is crucial for understanding the viral life cycle and its impact on the host. Researchers are employing a combination of computational and experimental methods to uncover these interactions.

Computational Approaches:

Sequence-Based Prediction: Algorithms like NetCorona 1.0, originally developed for SARS-CoV, have been adapted to predict potential cleavage sites for the SARS-CoV-2 main protease (Mpro) due to the high sequence identity (96%) between the two proteases. frontiersin.org Another method involves searching for short stretches of homologous host-pathogen protein sequences (SSHHPS), which assumes that host proteins with sequences similar to viral polyprotein cleavage sites are potential targets. frontiersin.orgsemanticscholar.orgresearchgate.net

Structure-Based Prediction: The Sarsport1.0 algorithm combines cleavage efficiency data with genome-wide secondary structure analysis to predict and score potential cleavage sites. news-medical.netbiorxiv.org This method has shown high predictivity, identifying a majority of experimentally confirmed cleavage sites. biorxiv.org

Experimental Validation:

N-terminomics: Techniques like Terminal Amine Isotopic Labeling of Substrates (TAILS) and subtiligase-mediated N-terminomics are used to identify newly generated N-termini of proteins in cell lysates after incubation with viral proteases. frontiersin.orgacs.orgresearchgate.net These methods have successfully identified hundreds of potential host protein substrates for both Mpro and the papain-like protease (PLpro). acs.orgnih.govbiorxiv.orgnih.gov

In Vitro Cleavage Assays: Recombinant host proteins or synthetic peptides containing predicted cleavage sites are incubated with purified viral proteases to confirm cleavage. semanticscholar.orgresearchgate.net For instance, human C-terminal-binding protein 1 (CTBP1) and Interleukin-1 receptor-associated kinase 1 (IRAK1) were confirmed as substrates for SARS-CoV-2 Mpro through this method. semanticscholar.orgresearchgate.net

Key Findings:

Mass spectrometry-based N-terminomics has identified previously unknown cleavage sites in several viral proteins, including the major antigens Spike (S) and Nucleocapsid (N). nih.govbiorxiv.orgnih.govbiorxiv.org

Studies have identified a significant number of potential host substrates for Mpro and PLpro, with some studies reporting over 200 potential targets. acs.orgresearchgate.netnih.govbiorxiv.orgnih.gov

Validation experiments have confirmed the cleavage of several host proteins, including those involved in innate immunity and other crucial cellular processes. semanticscholar.orgresearchgate.netnih.gov For example, IRF3, TAB1, and NLRP12 have been identified as substrates for SARS-CoV-2 proteases. nih.gov

Table 1: Selected Host Protein Substrates of SARS-CoV-2 Proteases

| Host Protein | Viral Protease | Identification Method(s) | Reference |

| C-terminal-binding protein 1 (CTBP1) | Mpro | NetCorona 1.0, In vitro cleavage assay | semanticscholar.orgresearchgate.net |

| Interleukin-1 receptor-associated kinase 1 (IRAK1) | Mpro | In vitro cleavage assay | semanticscholar.orgresearchgate.net |

| Interferon regulatory factor 3 (IRF3) | PLpro | In vitro cleavage assay | nih.gov |

| TGF-beta-activated kinase 1 (MAP3K7) binding protein 1 (TAB1) | 3CLpro | In vitro cleavage assay | nih.gov |

| NLR family pyrin domain containing 12 (NLRP12) | 3CLpro | In vitro cleavage assay | nih.gov |

| Obscurin | 3CLpro | Sarsport1.0, Experimental validation | biorxiv.org |

| Tyrosine kinase SRC | Mpro/PLpro | N-terminomics, siRNA depletion | nih.govbiorxiv.org |

| Myosin light chain kinase (MYLK) | Mpro/PLpro | N-terminomics, siRNA depletion | nih.govbiorxiv.org |

Elucidating the Role of Non-Canonical Cleavage Events

While SARS-CoV-2 Mpro primarily recognizes and cleaves after a glutamine (Gln) residue at the P1 position, a growing body of evidence indicates that it can also process substrates at non-canonical sites. mdpi.com This broader specificity has significant implications for understanding the full range of viral and host proteins targeted by the protease.

Non-Canonical P1 Residues: Mpro has been shown to cleave at sites with residues other than Gln at the P1 position, such as histidine (His). biorxiv.orgmdpi.com The Sarsport1.0 algorithm has successfully identified cleavage sites with non-canonical methionine or histidine at the P1 position. biorxiv.org

Extracellular Proteolysis: A recent study has revealed the unconventional secretion of active Mpro from infected cells. ubc.ca This extracellular Mpro can cleave host proteins, such as IFN-λ1, suggesting a novel mechanism of immune evasion. ubc.ca The protease regulates its own secretion by cleaving gasdermin D (GSDMD) at both activating (LH270↓N) and inhibiting (LQ29↓S and LQ193↓G) sites. ubc.ca

Cleavage of Unexpected Substrates: In vitro studies have demonstrated that SARS-CoV-2 Mpro can cleave bovine β-casein, a protein lacking the canonical Gln at the P1 position. mdpi.comnih.gov This finding further expands the known substrate repertoire of Mpro. mdpi.com

These non-canonical cleavage events highlight the adaptability of the SARS-CoV-2 Mpro and underscore the need for comprehensive approaches to identify all potential substrates, both within and outside the infected cell.

Investigating Allosteric Modulation of Substrate Recognition and Catalytic Activity

Allosteric modulation, where binding of a molecule to a site distinct from the active site alters the protein's activity, presents a promising avenue for developing novel antiviral therapies. frontiersin.org For SARS-CoV-2 proteases, several allosteric sites have been identified that can be targeted to inhibit their function.

Dimerization Interface: The main protease (Mpro) is active as a homodimer. royalsocietypublishing.org The interface between the two monomers is a critical allosteric site. nih.gov Compounds that bind to this interface can disrupt dimerization, locking the protease in its inactive monomeric state. nih.govpnas.org Fragments like x1187 and x1086 have been shown to bind to hydrophobic pockets at the dimer site and allosterically modulate Mpro activity. nih.gov

Distal Allosteric Pockets: Computational analyses and experimental screening have identified several allosteric pockets on the surface of Mpro, distant from the catalytic site. nih.govacs.org Binding of small molecules to these sites can induce conformational changes that impact the catalytic activity. nih.gov For example, the anti-cancer drug pelitinib (B1684513) was identified as an allosteric inhibitor that binds to a site at the dimer interface. nih.gov